Arimoclomol
Overview
Description
Arimoclomol is an investigational heat shock protein amplifier. It is being developed for the treatment of Niemann-Pick disease Type C (NPC) by Zevra Therapeutics . It is an orally administered drug and is also intended to treat amyotrophic lateral sclerosis (ALS), a neurodegenerative disease .
Synthesis Analysis
A new efficient chiral synthesis of enantiopure arimoclomol has been reported from ®-(-)-glycidyl nosylate . The off-target pharmacology of arimoclomol was evaluated against a representative set of drug targets and showed modest binding to a few kinases .
Molecular Structure Analysis
Arimoclomol is a small molecule with a chemical formula of C14H20ClN3O3. Its average weight is 313.78 .
Chemical Reactions Analysis
Arimoclomol is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones .
Scientific Research Applications
Niemann-Pick Disease Type C (NPC)
- Application : Arimoclomol is being developed as a treatment for NPC, a rare, genetic, neurodegenerative disease .
- Methods : Arimoclomol is orally administered and acts to help clear lipid build-up in cells, improving lysosomal function . It has been investigated in a Phase 2/3 double-blind, placebo-controlled trial including 50 patients .
- Results : The exact mechanism of action of Arimoclomol is still unknown. However, evidence indicates that it acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function .
Inclusion Body Myositis (IBM)
- Application : Arimoclomol has been used in the treatment of IBM, a progressive muscle wasting disease .
- Methods : Arimoclomol is an oral co-inducer of the cellular heat shock response. It was studied in a multicentre, randomised, double-blind, placebo-controlled study .
- Results : Arimoclomol was found to be safe and well-tolerated in a pilot study of IBM, reduced key pathological markers of IBM in two in-vitro models, and improved disease pathology and muscle function in mutant valosin-containing protein mice .
Amyotrophic Lateral Sclerosis (ALS)
- Application : Arimoclomol is being developed as a treatment for ALS, a neurodegenerative disease .
- Methods : Arimoclomol is an oral therapy that triggers an increase in the production of heat shock proteins (HSPs), a group of proteins involved in stress response that can bind to faulty proteins and help them fold properly .
- Results : Arimoclomol was found to be neuroprotective in animal models of ALS, with multiple mechanisms of action, including clearance of protein aggregates, a pathological hallmark of sporadic and familial ALS .
Diabetic Neuropathy
- Application : Arimoclomol has been suggested as a potential treatment for diabetic neuropathy .
- Methods : Arimoclomol is designed to stimulate a natural cellular repair pathway by activating compounds called “molecular chaperones” .
- Results : Arimoclomol might be a promising compound for the treatment of diabetic neuropathy and neuropathic pain in (diabetic) neuropathy, due to its neuroprotective and analgesic properties .
Parkinson’s Disease
- Application : Arimoclomol has been suggested as a potential treatment for Parkinson’s disease .
- Methods : Arimoclomol is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones. Since damaged proteins, called aggregates, are thought to play a role in many diseases, it could treat a broad range of diseases .
- Results : Arimoclomol protects neurons from protein aggregation and toxicity, which are common in Parkinson’s disease .
Alzheimer’s Disease
- Application : Arimoclomol has been suggested as a potential treatment for Alzheimer’s disease .
- Methods : Arimoclomol is designed to stimulate a natural cellular repair pathway by activating compounds called “molecular chaperones.” .
- Results : Arimoclomol protects neurons from protein aggregation and toxicity, which are common in Alzheimer’s disease .
Safety And Hazards
Future Directions
Zevra Therapeutics has resubmitted its New Drug Application (NDA) for Arimoclomol for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration (FDA) on December 22, 2023 . The company expects the NDA to be classified as a Class II submission which would be subject to a review period by the FDA within six months from the date of submission . Research presented at WORLD Symposium™ 2023 included an interim analysis from the ongoing four-year open-label extension of the Phase 2/3 clinical trial of arimoclomol .
properties
IUPAC Name |
(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/b16-14-/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIEGAXKLMUIZ-XUVDNFPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057701 | |
Record name | Arimoclomol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboximidoyl chloride, N-[(2R)-2-hydroxy-3-(1-piperidinyl)propoxy]-, 1-oxide | |
CAS RN |
289893-25-0 | |
Record name | Arimoclomol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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